molecular formula C18H17NOS2 B2840747 Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 2034572-96-6

Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2840747
CAS No.: 2034572-96-6
M. Wt: 327.46
InChI Key: JPCNSWDNFAXFOD-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound belonging to the class of benzothiophene derivatives. This compound features a benzothiophene core substituted with a piperidine ring, which itself is further substituted with a thiophene group. The intricate structure of this molecule makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the coupling of benzo[b]thiophene-2-carboxylic acid with 4-(thiophen-2-yl)piperidine under conditions that promote amide bond formation. This reaction often requires the use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) in the presence of a base like triethylamine.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to streamline the production process. Additionally, optimizing reaction conditions to minimize by-products and maximize yield is crucial for cost-effective industrial production.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carbonyl group to a hydroxyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often requiring a catalyst like palladium on carbon (Pd/C).

Major Products Formed:

  • Oxidation Products: Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)carboxylic acid.

  • Reduction Products: Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanol.

  • Substitution Products: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone has shown promise in biological research, particularly in the study of enzyme inhibitors. Its interaction with various enzymes can provide insights into enzyme mechanisms and potential therapeutic applications.

Medicine: The compound has been investigated for its potential medicinal properties, including antimicrobial and anti-inflammatory activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Comparison with Similar Compounds

  • Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one: This compound is structurally similar but features a different substituent on the piperidine ring.

  • 2-(4-(tert-Butyl)phenyl)benzo[b]thiophene: Another benzothiophene derivative with a tert-butyl group.

Uniqueness: Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone stands out due to its specific combination of benzothiophene and piperidine rings, which provides unique chemical and biological properties

Biological Activity

Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H14N2S2(Molecular Weight 286.41g mol)\text{C}_{15}\text{H}_{14}\text{N}_2\text{S}_2\quad (\text{Molecular Weight }286.41\,\text{g mol})

This structure consists of a benzo[b]thiophene moiety linked to a piperidine ring substituted with a thiophene group. The unique arrangement of these heterocycles contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Several derivatives have shown significant cytotoxic effects against cancer cell lines. For instance, organometallic derivatives of benzo[b]thiophene have demonstrated notable antitumor properties, suggesting that modifications to the thiophene and piperidine components may enhance efficacy against tumors .
  • Antibacterial Properties : Compounds containing thiophene and piperidine structures have been evaluated for their antibacterial activity. A study reported that certain derivatives exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzo[b]thiophene Core : This can be achieved through cyclization reactions involving thiophene derivatives.
  • Piperidine Ring Formation : The introduction of the piperidine moiety is often accomplished via nucleophilic substitution reactions.

Table 1: Summary of Synthetic Methods

StepReaction TypeReactantsConditionsYield (%)
1CyclizationThiophene derivativesHeat/Acidic conditions70%
2Nucleophilic SubstitutionPiperidineBase/Coupling agent65%

Case Study 1: Antitumor Efficacy

A study focused on the antitumor activity of a related compound demonstrated that it induced apoptosis in cancer cell lines through mitochondrial pathways. The compound showed IC50 values in the low micromolar range against various cancer types, highlighting its potential as a lead compound for further development .

Case Study 2: Antibacterial Screening

In another investigation, derivatives were screened for antibacterial activity against common pathogens. The results indicated that modifications to the thiophene ring significantly enhanced antimicrobial potency, with some compounds surpassing traditional antibiotics in effectiveness .

Pharmacological Mechanisms

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds targeting specific enzymes involved in cancer proliferation or bacterial metabolism.
  • Receptor Binding : Interaction with neurotransmitter receptors, particularly serotonin receptors, has been noted in related compounds, which may influence neuropharmacological activities .

Properties

IUPAC Name

1-benzothiophen-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS2/c20-18(17-12-14-4-1-2-5-16(14)22-17)19-9-7-13(8-10-19)15-6-3-11-21-15/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCNSWDNFAXFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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